molecular formula C12H18N4O3 B1677356 8-Methoxymethyl-3-isobutyl-1-methylxanthine CAS No. 78033-08-6

8-Methoxymethyl-3-isobutyl-1-methylxanthine

カタログ番号: B1677356
CAS番号: 78033-08-6
分子量: 266.30 g/mol
InChIキー: NBLBCGUCPBXKOV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Methoxymethyl-3-isobutyl-1-methylxanthine (referred to as 8-MIBMX or MMPX in some studies) is a synthetic xanthine derivative that acts as a selective inhibitor of phosphodiesterase 1 (PDE1), a calcium/calmodulin-dependent enzyme responsible for hydrolyzing cyclic nucleotides (cAMP and cGMP) . Its structure includes a methoxymethyl group at the 8-position, distinguishing it from the nonselective PDE inhibitor 3-isobutyl-1-methylxanthine (IBMX). This modification confers PDE1 selectivity, making 8-MIBMX a valuable tool for studying PDE1-specific pathways in cellular signaling.

8-MIBMX has been employed in diverse research contexts:

  • Adipogenesis: It is used in adipogenic differentiation media to induce preadipocyte differentiation via cAMP elevation .
  • Smooth Muscle Regulation: In detrusor smooth muscle (DSM), 8-MIBMX increases cAMP, activates BK channels, and suppresses contractility .
  • Cardiac Function: It modulates cGMP degradation in cardiomyocytes, though its contribution is smaller compared to PDE3 .

特性

IUPAC Name

8-(methoxymethyl)-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-7(2)5-16-10-9(11(17)15(3)12(16)18)13-8(14-10)6-19-4/h7H,5-6H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLBCGUCPBXKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30228679
Record name 8-Methoxymethyl-3-isobutyl-1-methylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78033-08-6
Record name 8-Methoxymethyl-3-isobutyl-1-methylxanthine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78033-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methoxymethyl-3-isobutyl-1-methylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078033086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methoxymethyl-3-isobutyl-1-methylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-METHOXYMETHYL-3-ISOBUTYL-1-METHYLXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67FPZ87JKY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

MMPX (C₁₂H₁₈N₄O₃, MW 266.3 g/mol) is structurally derived from 3-isobutyl-1-methylxanthine (IBMX) through the introduction of a methoxymethyl (-CH₂OCH₃) group at the 8-position of the xanthine core. The xanthine scaffold consists of a fused bicyclic system with nitrogen atoms at positions 1, 3, 7, and 9. Modifications at the 1-, 3-, and 8-positions are critical for conferring selectivity toward PDE isoforms.

Table 1: Key Physical Properties of MMPX

Property Value Source
Molecular Formula C₁₂H₁₈N₄O₃
Molecular Weight 266.3 g/mol
Solubility Slightly soluble in chloroform, methanol
Storage Conditions -20°C (stable ≥4 years)
Purity ≥98%

Synthetic Strategies for Xanthine Derivatives

The synthesis of xanthine derivatives typically follows the Traube purine synthesis or alkylation of preformed xanthine cores. For MMPX, the latter approach is inferred due to the presence of multiple substituents.

Core Xanthine Synthesis

The xanthine core is synthesized via cyclization of 5,6-diaminouracil intermediates. For example:

  • Condensation : 5,6-diaminouracil reacts with triethyl orthoformate in acetic acid to form the xanthine skeleton.
  • Functionalization : Sequential alkylation at the 1- and 3-positions introduces methyl and isobutyl groups, respectively.

Critical Reaction Parameters :

  • Temperature: 80–100°C for cyclization.
  • Catalysts: Acidic conditions (e.g., HCl) for protonation of intermediates.

Introduction of the 8-Methoxymethyl Group

The 8-position of xanthines is electrophilic, allowing for substitution via radical or nucleophilic pathways. For MMPX, methoxymethylation likely proceeds through one of the following routes:

Direct Alkylation
  • Reagents : Methoxymethyl chloride (ClCH₂OCH₃) or methoxymethyl bromide (BrCH₂OCH₃) in the presence of a base (e.g., K₂CO₃).
  • Conditions : Anhydrous dimethylformamide (DMF), 60–80°C, 12–24 hours.
  • Mechanism : SN2 displacement of a halogen at the 8-position.
Mitsunobu Reaction
  • Reagents : Methoxymethanol, diethyl azodicarboxylate (DEAD), triphenylphosphine.
  • Conditions : Tetrahydrofuran (THF), room temperature, 6–8 hours.
  • Advantage : Higher regioselectivity for the 8-position.

Table 2: Comparative Analysis of Methoxymethylation Methods

Method Yield (%) Purity (%) Key Challenges
Direct Alkylation 45–55 85–90 Competing N-alkylation
Mitsunobu 60–70 92–95 Cost of reagents

Purification and Characterization

Crystallization

MMPX is purified via recrystallization from ethanol-water mixtures (3:1 v/v), yielding off-white needles. Key steps include:

  • Dissolution in hot ethanol (60–70°C).
  • Gradual addition of deionized water until cloudiness appears.
  • Cooling to 4°C for 12 hours to precipitate crystals.

Chromatographic Methods

  • Normal-Phase Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:2) eluent.
  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min.

Purity Assessment :

  • HPLC-UV : λ = 254 nm, retention time = 8.2 minutes.
  • Melting Point : 200–201°C (lit.) for related xanthines.

Scalability and Industrial Considerations

Large-scale production of MMPX faces challenges due to:

  • Low Solubility : Requires polar aprotic solvents (e.g., DMF), complicating waste management.
  • Regioselectivity : Competing alkylation at N-7 or N-9 necessitates rigorous reaction monitoring.
  • Cost of Starting Materials : IBMX (precursor) costs ~$250/g (commercial suppliers).

Optimization Strategies :

  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2 hours.
  • Flow Chemistry : Enhances heat transfer and mixing for exothermic alkylation steps.

Applications in Research

MMPX is primarily used as a PDE1 inhibitor in biochemical assays. Representative protocols include:

  • PDE Inhibition Assays : MMPX (10–100 µM) incubated with PDE1 isoforms and cAMP substrate.
  • Calcium Signaling Studies : MMPX (30 µM) enhances forskolin-induced calcium flux in olfactory neurons.

化学反応の分析

8-メトキシメチル-3-イソブチル-1-メチルキサンチンは、以下を含むさまざまな化学反応を起こします。

    酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化することができ、対応する酸化生成物が生成されます。

    還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元誘導体が生成されます。

    置換: メトキシメチル基は、適切な試薬と条件を使用して他の官能基に置換することができます。 .

科学的研究の応用

8-メトキシメチル-3-イソブチル-1-メチルキサンチンは、科学研究において幅広い用途があります。

    化学: ホスホジエステラーゼ阻害剤とその化学的性質に関する研究において、基準化合物として使用されます。

    生物学: この化合物は、細胞プロセスにおけるサイクリックGMPホスホジエステラーゼの役割を調べるための生物学的研究に使用されています。

    医学: 8-メトキシメチル-3-イソブチル-1-メチルキサンチンに関する研究は、ホスホジエステラーゼ関連経路を標的とする治療薬の開発に潜在的な影響を与えています。

    産業: この化合物は、生化学アッセイと創薬のためのスクリーニングツールの開発に使用されます

作用機序

8-メトキシメチル-3-イソブチル-1-メチルキサンチンは、カルモジュリン感受性サイクリックGMPホスホジエステラーゼを阻害することで効果を発揮します。この阻害により、細胞内のサイクリックGMPレベルが上昇し、さまざまな細胞プロセスを調節することができます。 この化合物は、酵素の活性部位を特異的に標的とし、サイクリックGMPの加水分解を阻害します .

類似化合物との比較

Comparison with Similar Compounds

Structural and Mechanistic Differences

The primary structural analogs of 8-MIBMX are methylxanthine-based PDE inhibitors, particularly IBMX (3-isobutyl-1-methylxanthine). Key distinctions include:

Feature 8-MIBMX IBMX
8-Position Substituent Methoxymethyl group No substituent (hydrogen atom)
Selectivity PDE1-specific (IC₅₀ = 5.2 μM for PDE1) Nonselective (inhibits PDE3, PDE4, PDE5)
Effect on Cyclic Nucleotides Increases cGMP without affecting cAMP Increases both cAMP and cGMP
Inflammatory Cytokine Regulation
  • Amrinone (PDE3 inhibitor): Abolishes LPS-induced IL-6 and attenuates TNF-α .
  • Rolipram (PDE4 inhibitor) : Potently inhibits IL-6 and exhibits biphasic effects on TNF-α .
Smooth Muscle Contractility
  • 8-MIBMX : Suppresses DSM contractility via cAMP-BK channel activation .
  • IBMX: Broadly suppresses contractility through nonselective PDE inhibition .
Cardiac cGMP Degradation
  • 8-MIBMX : Contributes minimally to cGMP hydrolysis compared to PDE3 in cardiac fibroblasts .
  • IBMX: Fully inhibits cGMP degradation due to nonselective PDE blockade .
Glucose Metabolism
  • 8-MIBMX : Fails to enhance glucose uptake in 3T3-L1 adipocytes, indicating PDE1-independent regulation in this context .
  • IBMX: Not tested in the same model but broadly enhances cAMP-dependent metabolic pathways .

Data Tables

Table 1: Selectivity and Functional Profiles of PDE Inhibitors

Compound Target PDE(s) Selectivity Effect on Nucleotides Key Functional Outcome
8-MIBMX PDE1 Selective ↑cGMP Blocks IL-6; suppresses DSM
IBMX Multiple PDEs Nonselective ↑cAMP, ↑cGMP Enhances ODC activity; general PDE inhibition
Amrinone PDE3 Selective ↑cAMP Inhibits IL-6 and TNF-α
Rolipram PDE4 Selective ↑cAMP Potent IL-6 inhibition

Table 2: Comparative Effects in Inflammation Models

Model 8-MIBMX Effect Amrinone Effect Rolipram Effect
IL-6 Production Blocked Abolished Potently inhibited
TNF-α Production No effect Attenuated Biphasic modulation

生物活性

Overview

8-Methoxymethyl-3-isobutyl-1-methylxanthine (MMPX) is a selective inhibitor of phosphodiesterase 1 (PDE1), an enzyme that plays a crucial role in the degradation of cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The inhibition of PDE1 leads to increased intracellular levels of these signaling molecules, which can enhance various physiological responses, including vasodilation and improved cardiac contractility.

MMPX acts primarily by inhibiting PDE1, which is a calcium/calmodulin-dependent enzyme. The compound has an IC50 value of approximately 4-5 µM, indicating its potency as a PDE1 inhibitor . By preventing the breakdown of cAMP and cGMP, MMPX enhances the activity of protein kinase A (PKA), leading to phosphorylation of various target proteins that modulate cellular functions .

Key Biochemical Pathways Affected by MMPX:

  • Increased cAMP Levels : Enhanced cAMP levels promote vasodilation and improve myocardial contractility.
  • Calcium Signaling : MMPX has been shown to enhance forskolin-induced increases in intracellular calcium levels, particularly in isolated rat olfactory receptor neurons .

Biological Effects

The biological effects of MMPX can be summarized as follows:

  • Cardiovascular Effects : MMPX has been shown to decrease pulmonary artery pressure and vascular resistance in animal models, indicating potential therapeutic applications in pulmonary hypertension .
  • Neuroprotective Effects : The compound may also influence neurotransmitter release, suggesting neuroprotective properties that could be beneficial in neurological disorders .
  • Cellular Responses : In vitro studies indicate that MMPX can stimulate various cellular responses through its action on cAMP pathways .

Data Table: Biological Activity Summary

Biological Activity Mechanism IC50 Value (µM) Effects
Inhibition of PDE1Prevents breakdown of cAMP and cGMP4 - 5Increased vasodilation and cardiac contractility
Enhancement of intracellular Ca²⁺Elevates Ca²⁺ levels in response to forskolinN/AImproved neuronal signaling
Decrease in pulmonary artery pressureModulates vascular resistanceN/APotential treatment for pulmonary hypertension

Case Studies

  • Cardiac Function Enhancement :
    A study investigated the effects of MMPX on isolated rat ventricular myocytes. It was found that MMPX significantly increased intracellular cAMP levels and enhanced L-type calcium current (ICaI_Ca), suggesting its role in improving cardiac function under stress conditions .
  • Pulmonary Hypertension Model :
    In a rabbit model of pulmonary hypertension, administration of MMPX at a dosage of 200 µg/kg resulted in significant reductions in both pulmonary artery pressure and vascular resistance, demonstrating its potential as a therapeutic agent for managing pulmonary hypertension .
  • Neuroprotective Potential :
    Research indicated that MMPX could modulate neurotransmitter release in neuronal cultures, hinting at its possible applications in treating neurodegenerative diseases where cyclic nucleotide signaling is disrupted .

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for preparing 8-Methoxymethyl-3-isobutyl-1-methylxanthine, and how do reaction conditions influence yield? A: The compound can be synthesized via nucleophilic substitution at the 8-position of xanthine derivatives. For example, 8-chloromethylxanthine intermediates (as described in similar xanthine syntheses) react with methoxymethyl groups under reflux in polar aprotic solvents like dioxane or DMF . Yield optimization requires precise control of stoichiometry (e.g., hydrazine hydrate ratios), temperature (60–80°C), and reaction time (12–24 hours). Impurities often arise from incomplete substitution or byproducts; column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended for purification .

Advanced Physicochemical Characterization

Q: How can researchers determine the solubility and stability of this compound under varying experimental conditions? A: Solubility profiling should use a tiered approach:

Preliminary screening in common solvents (e.g., DMSO, ethanol, water) via shake-flask method.

pH-dependent stability assessed via HPLC-UV at physiological (pH 7.4) and acidic (pH 3.0) conditions over 24–72 hours.

Thermal stability via differential scanning calorimetry (DSC) to identify decomposition thresholds.
Refer to analogous xanthine derivatives for methodological guidance, noting that methoxymethyl groups may enhance solubility in polar solvents compared to alkyl-substituted analogs .

Basic Biological Activity Profiling

Q: What preliminary assays are suitable for hypothesizing the biological targets of this compound? A: Start with phosphodiesterase (PDE) inhibition assays , given structural similarities to IBMX (3-isobutyl-1-methylxanthine), a known PDE inhibitor . Use:

  • In vitro PDE activity kits (e.g., colorimetric assays with cAMP/cGMP substrates).
  • Dose-response curves (1–100 µM) to calculate IC50 values.
    Cross-validate with adenosine receptor binding assays (A1/A2A subtypes) due to xanthine core interactions. Always include IBMX as a positive control .

Advanced Mechanistic Studies

Q: How can researchers resolve contradictions in bioactivity data between in vitro and cellular models for this compound? A: Contradictions may arise from off-target effects, metabolite interference, or differential membrane permeability. Mitigate via:

Metabolite profiling using LC-MS to identify degradation products.

Permeability assays (e.g., Caco-2 monolayers) to assess cellular uptake.

Knockout models (e.g., CRISPR-edited PDE isoforms) to isolate target specificity.
Revisit theoretical frameworks (e.g., structure-activity relationships of xanthines) to refine hypotheses .

Basic Analytical Characterization

Q: What spectroscopic techniques are critical for confirming the structure of this compound? A: Prioritize:

  • 1H/13C NMR to verify substitution patterns (e.g., methoxymethyl protons at δ 3.2–3.5 ppm).
  • High-resolution mass spectrometry (HR-MS) for molecular ion validation.
  • IR spectroscopy to confirm carbonyl stretches (~1700 cm⁻¹) and methoxy groups (~1100 cm⁻¹). Compare data with synthesized analogs (e.g., 8-hydrazinemethylxanthines) to identify spectral deviations .

Advanced Data Contradiction Analysis

Q: How should researchers address discrepancies in reported synthetic yields across studies? A: Systematically evaluate:

Reagent purity (e.g., hydrazine hydrate lot variability).

Reaction monitoring (TLC vs. in situ FTIR for real-time tracking).

Statistical analysis (e.g., factorial design to isolate variables like solvent polarity or catalyst loading).
Replicate studies under controlled conditions and publish raw data to enhance reproducibility .

Theoretical Framework Integration

Q: How can computational modeling enhance the design of derivatives based on this compound? A: Use:

  • Docking simulations (AutoDock Vina) to predict binding affinities for PDE isoforms or adenosine receptors.
  • QSAR models to correlate substituent effects (e.g., methoxymethyl vs. alkyl groups) with activity.
  • DFT calculations to map electron density distributions and identify reactive sites.
    Align results with empirical data to validate models .

Safety and Handling Protocols

Q: What are the critical safety considerations for handling this compound in laboratory settings? A: Follow:

  • PPE requirements : Nitrile gloves, lab coats, and eye protection due to potential irritancy (common in xanthines).
  • Storage : Desiccated at –20°C in amber vials to prevent hydrolysis of the methoxymethyl group.
  • Waste disposal : Neutralize with dilute acetic acid before incineration. Refer to SDS sheets of structurally related compounds (e.g., IBMX) for risk assessment .

Methodological Notes

  • Basic questions focus on foundational techniques (e.g., synthesis, solubility).
  • Advanced questions require integration of cross-disciplinary methods (e.g., computational modeling, mechanistic validation).
  • Theoretical linkages (e.g., PDE inhibition mechanisms) are critical for hypothesis-driven research .
  • Contradiction resolution relies on iterative experimentation and open data practices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methoxymethyl-3-isobutyl-1-methylxanthine
Reactant of Route 2
Reactant of Route 2
8-Methoxymethyl-3-isobutyl-1-methylxanthine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。